REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4](SC)[N:5]=[N:6][C:7]=1[CH3:8].[OH-:11].[K+].[BH4-].[Na+]>>[CH3:1][CH:2]1[C:7]([CH3:8])=[N:6][NH:5][C:4](=[O:11])[NH:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(N=NC1C)SC
|
Name
|
|
Quantity
|
1.792 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.907 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was treated with 10% hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resultant solid was extracted with a mixture of chloroform and methanol
|
Type
|
CUSTOM
|
Details
|
The extract was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in a small amount of water
|
Type
|
ADDITION
|
Details
|
a mixture of methanol and water (1:1) as eluents
|
Type
|
CUSTOM
|
Details
|
The eluate with aqueous methanol was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in acetone
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
The solution was treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
resultant residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(NN=C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.719 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |